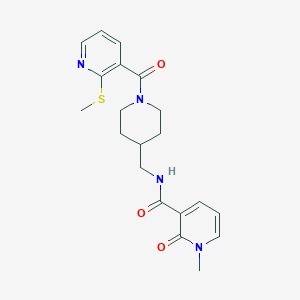
(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has been investigated for its therapeutic properties.
作用机制
The exact mechanism of action of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It may also modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects. Additionally, it has been found to have anticonvulsant properties.
实验室实验的优点和局限性
One of the advantages of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is its potential therapeutic properties. It has been found to have significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been found to have potential as an antidepressant and anxiolytic agent. However, one of the limitations of this compound is its limited availability. It is a novel compound that is not widely available, which can make it difficult to conduct research.
未来方向
There are several future directions for the research of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone. One of the future directions is to investigate its potential as a therapeutic agent for various neurological disorders, such as depression, anxiety, and epilepsy. Another future direction is to explore its potential as a painkiller, particularly for chronic pain. Additionally, further research is needed to understand the exact mechanism of action of this compound and to develop more efficient synthesis methods to make it more widely available for research purposes.
In conclusion, this compound is a novel compound that has significant potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant properties. Further research is needed to explore its potential as a therapeutic agent for various neurological disorders and to develop more efficient synthesis methods.
合成方法
The synthesis of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone involves a series of chemical reactions. The starting materials include 4-methoxybenzaldehyde, 6-methoxy-3-pyridazinecarboxylic acid, and piperazine. The reaction involves the condensation of 4-methoxybenzaldehyde with 6-methoxy-3-pyridazinecarboxylic acid in the presence of a base to form an intermediate product. The intermediate product is then reacted with piperazine to form the final compound.
科学研究应用
(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone has been investigated for its potential therapeutic properties. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been found to have potential as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
(4-methoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-14-5-3-13(4-6-14)17(22)21-11-9-20(10-12-21)15-7-8-16(24-2)19-18-15/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMZAAYGKPDPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2618549.png)
![1-(5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/structure/B2618550.png)

![2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2618552.png)
![ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2618556.png)

![3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B2618558.png)
![5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B2618561.png)

![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)

![2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide](/img/structure/B2618567.png)

![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)